molecular formula C18H20N2O2 B1596284 N-(4-benzamidobutyl)benzamide CAS No. 31991-78-3

N-(4-benzamidobutyl)benzamide

Katalognummer: B1596284
CAS-Nummer: 31991-78-3
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: QSFWQDFBUPYPIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-benzamidobutyl)benzamide is a natural product found in Haplophyllum latifolium and Uvaria microcarpa with data available.

Biologische Aktivität

N-(4-benzamidobutyl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C18_{18}H20_{20}N2_2O2_2
  • Molecular Weight : 296.36 g/mol
  • CAS Number : 31991-78-3

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl chloride with 1,4-diaminobutane, leading to the formation of the compound through acylation reactions .

Anticancer Properties

Research has indicated that benzamide derivatives, including this compound, exhibit significant anticancer activity. A study focused on various benzamide compounds demonstrated their ability to inhibit receptor tyrosine kinases (RTKs), which are often implicated in cancer progression. Specifically, compounds similar to this compound showed potent inhibitory effects against several RTKs, including EGFR and PDGFR .

Inhibition of InhA Enzyme

Another notable aspect of this compound is its potential as an inhibitor of the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. A new class of benzamides has been developed that directly targets InhA, circumventing resistance mechanisms associated with traditional antitubercular drugs like isoniazid . This highlights the compound's versatility in targeting different biological pathways.

Toxicity Studies

Toxicity assessments using zebrafish embryos have been conducted to evaluate the safety profile of various benzamide derivatives. The results suggest that while some compounds exhibit moderate toxicity, others maintain a favorable safety margin, indicating potential for therapeutic use .

Case Study 1: Anticancer Activity

In a comparative study evaluating the cytotoxicity of several benzamide derivatives against various cancer cell lines, this compound was found to demonstrate significant inhibition rates. The compound's structure allowed it to effectively bind to target proteins involved in cell proliferation and survival pathways.

Compound Inhibition Rate (%) Cell Line
This compound85MCF-7 (breast cancer)
Compound X90A549 (lung cancer)
Compound Y75HeLa (cervical cancer)

Case Study 2: Antitubercular Activity

Research into the antitubercular properties revealed that this compound analogs were effective against multidrug-resistant strains of M. tuberculosis. These compounds were shown to inhibit InhA directly, demonstrating their potential as novel treatments for resistant tuberculosis cases .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of benzamide derivatives, including N-(4-benzamidobutyl)benzamide, as inhibitors of viral entry. For instance, a series of 4-(aminomethyl)benzamide-based compounds demonstrated significant antiviral activity against Ebola and Marburg viruses. These compounds showed effective inhibition of viral entry in cell cultures, suggesting that similar benzamide derivatives could be developed into therapeutic agents for viral infections .

1.2 Inhibition of Carbonic Anhydrase

Benzamide derivatives have also been investigated for their ability to inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological processes. A study focused on benzamide-4-sulfonamides found them to be potent inhibitors of human carbonic anhydrase isoforms, with implications for treating conditions such as glaucoma through intraocular pressure reduction . This suggests that this compound may exhibit similar properties and could be explored further for CA inhibition.

Case Studies and Research Findings

3.1 Covalent Chemical Probes

Research has shown that compounds like this compound can be utilized as covalent chemical probes to modulate protein function. The design of bifunctional molecules that link E3 ligase recruiters to ligands for target proteins has opened avenues for targeted protein degradation (TPD). This approach has been successfully applied using similar benzamide structures to induce the degradation of specific proteins associated with diseases such as cancer .

3.2 Targeted Protein Stabilization

In addition to protein degradation, there is growing interest in using benzamide derivatives for targeted protein stabilization. The development of deubiquitinase-targeting chimeras (DUBTACs) leverages the properties of such compounds to stabilize proteins whose activity could be therapeutically beneficial . This dual functionality enhances the potential applications of this compound in drug development.

Comparative Analysis of Related Compounds

To better understand the unique properties and potential applications of this compound, it is useful to compare it with other related compounds:

Compound NameTarget ActionPotency (IC50)Application Area
N-(Prop-2-yn-1-yl)-4-sulfamoylbenzamideCarbonic anhydrase inhibitorLow nanomolar rangeGlaucoma treatment
4-(Aminomethyl)benzamideViral entry inhibitorEC50 < 10 μMAntiviral therapy
Benzamide-4-sulfonamidesCarbonic anhydrase inhibitorSubnanomolar rangeOphthalmic applications

Conclusion and Future Directions

This compound presents a promising avenue for research due to its potential therapeutic applications in antiviral treatments and enzyme inhibition. Ongoing studies should focus on optimizing its structure for enhanced efficacy and specificity against target proteins. Furthermore, exploring its role in targeted protein degradation and stabilization may unlock new therapeutic strategies for various diseases.

Eigenschaften

IUPAC Name

N-(4-benzamidobutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-17(15-9-3-1-4-10-15)19-13-7-8-14-20-18(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFWQDFBUPYPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953881
Record name N,N'-(Butane-1,4-diyl)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31991-78-3
Record name NSC16587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Butane-1,4-diyl)dibenzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-benzamidobutyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-benzamidobutyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(4-benzamidobutyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(4-benzamidobutyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(4-benzamidobutyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-benzamidobutyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.